2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is an organic compound with a complex structure. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine. This compound is known for its unique chemical properties and potential therapeutic benefits.
Properties
IUPAC Name |
2,5-diethoxy-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4S/c1-5-24-22-14-16(4)25-23(27-22)26-17-8-10-18(11-9-17)28-33(29,30)21-15-19(31-6-2)12-13-20(21)32-7-3/h8-15,28H,5-7H2,1-4H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUUPOAVAQQRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-diethoxybenzenesulfonamide and 4-(ethylamino)-6-methylpyrimidine.
Coupling Reaction: The two starting materials are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. The presence of the pyrimidine ring enhances its interaction with biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrimidine sulfonamides exhibit significant cytotoxic effects on cancer cell lines. The specific compound under discussion showed promising results in inhibiting cell proliferation in vitro, suggesting its potential as an anticancer drug candidate.
Antimicrobial Properties
Sulfonamide compounds have a long history of use as antibiotics. The specific compound has been evaluated for its antimicrobial activity against various pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the antimicrobial efficacy observed in laboratory settings, indicating that the compound could be effective against common bacterial infections.
High-Throughput Screening
The compound has been utilized in high-throughput screening assays to identify novel drug candidates. Its diverse chemical structure allows it to interact with multiple biological pathways.
Case Study: Drug Discovery
In a high-throughput screening project aimed at identifying inhibitors of a specific cancer target, the compound was part of a library tested against various biological assays. The results indicated that it could modulate the target effectively, leading to further optimization and development.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicological assessments have been conducted to evaluate its safety and potential side effects.
Data Table: Toxicity Profile
| Endpoint | Result | Reference |
|---|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg | |
| Genotoxicity | Negative | |
| Carcinogenicity | Not classified |
These findings suggest that the compound has a favorable safety profile, making it a candidate for further development.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
- 2,5-dimethoxy-N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
Uniqueness
2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its specific ethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds with methoxy groups. These differences can affect its reactivity, solubility, and interaction with biological targets.
Biological Activity
2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, with the CAS number 923194-31-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 471.6 g/mol. The structure features a sulfonamide group, which is often associated with various pharmacological effects.
Synthesis
The synthesis involves several steps:
- Starting Materials : The synthesis begins with 2,5-diethoxybenzenesulfonamide and 4-(ethylamino)-6-methylpyrimidine.
- Coupling Reaction : These components are coupled using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
- Purification : The crude product is purified through column chromatography to yield the final compound in high purity .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related sulfonamide derivatives have shown that they can inhibit cellular proliferation in various cancer cell lines by targeting critical pathways involved in cell division .
The compound's mechanism of action likely involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and proliferation.
- Receptor Modulation : Potential interactions with specific receptors could alter signaling pathways critical for cancer cell survival .
Research Findings
A review of literature reveals several studies focusing on the biological activity of similar compounds:
Case Study 1: Antiproliferative Effects
In vitro studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, a derivative was tested against breast cancer cell lines and exhibited a dose-dependent inhibition of cell growth.
Case Study 2: In Vivo Efficacy
Animal models have been utilized to assess the efficacy of similar sulfonamide compounds in reducing tumor size. Results indicated significant reductions in tumor volume compared to control groups, suggesting potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
